molecular formula C18H27N3O2 B4521145 N-cycloheptyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-cycloheptyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4521145
M. Wt: 317.4 g/mol
InChI Key: CIHCTVVRXOOVDH-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule featuring a bicyclic core structure: a 3-oxo-cyclohepta[c]pyridazine ring fused with a seven-membered cycloheptane.

The compound’s precursor, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid (CAS: 1232810-21-7), is commercially available and serves as a key intermediate for synthesizing acetamide derivatives (). Its InChIKey (PBSUVJYSLPPULE-UHFFFAOYSA-N) and SMILES (O=C1C=C2C(CCCCC2)=NN1CC(=O)O) confirm the bicyclic scaffold and carboxylic acid group ().

Properties

IUPAC Name

N-cycloheptyl-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-17(19-15-9-5-1-2-6-10-15)13-21-18(23)12-14-8-4-3-7-11-16(14)20-21/h12,15H,1-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHCTVVRXOOVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Acetamide Substituents

The cyclohepta[c]pyridazin-3-one core is conserved across several analogs, with variations in the acetamide substituent influencing molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Features Reference
N-cycloheptyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide Not explicitly stated* ~353.4 (estimated) Cycloheptyl High lipophilicity due to bulky aliphatic group N/A
N-{2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethyl} analog () C21H22F3N5O2 433.43 Trifluoromethyl-benzimidazole-ethyl Enhanced electronic effects (CF3 group)
N-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl] analog () C20H18F3N3O3S 437.44 Trifluoromethoxy-benzothiazole Sulfur atom may improve binding affinity
N-[(4-Fluorophenyl)methyl] analog () C18H20FN3O2 329.37 4-Fluorophenylmethyl Reduced steric hindrance

*The molecular formula of the target compound can be inferred as C18H26N3O2 (cycloheptyl: C7H13; core: C11H13N3O2).

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The cycloheptyl group in the target compound may confer greater lipophilicity compared to aromatic substituents like benzimidazole or benzothiazole, impacting solubility and bioavailability.
  • Steric Effects : Bulky groups (e.g., benzimidazole-ethyl in ) could hinder rotational freedom, whereas smaller groups (e.g., 4-fluorophenylmethyl in ) may improve conformational flexibility .

Functional Analogues with Related Scaffolds

Sulfanyl-Acetamide Derivative ()
  • Compound: 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide
  • Molecular Weight : 261.34
  • Key Features: Replaces pyridazine with pyridine ring. Sulfanyl (S-) linker instead of oxygen-based acetamide. Cyano (CN) group at position 3 introduces polarity.
  • Implications: The sulfur atom may alter redox properties, while the cyano group could engage in hydrogen bonding .
ROR-Gamma Modulators ()
  • Compound Class : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide derivatives.
  • Key Features: Benzoxazinone core instead of cycloheptapyridazine. Piperidine-phenylmethyl substituent for target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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